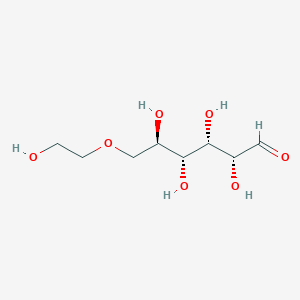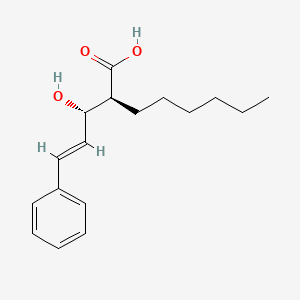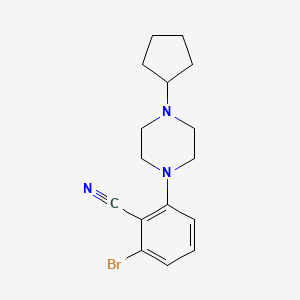![molecular formula C23H26BBrN2O3 B11828382 (2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, a boronate ester, and an indole moiety. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile One common method involves the use of a copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the indole core with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile: can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The brominated phenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can yield various substituted phenyl derivatives.
科学的研究の応用
(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of (2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the boronate ester moiety can interact with enzymes and receptors, modulating their activity. The indole core can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
類似化合物との比較
(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile: can be compared with other similar compounds, such as:
- Bromomethyl methyl ether : A simpler brominated compound used in organic synthesis.
- 1-Boc-4-AP : An intermediate in the synthesis of fentanyl and related derivatives.
- Methoxymethyl bromide : Another brominated compound with applications in organic synthesis.
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups, making it a versatile and valuable compound in various fields of research.
特性
分子式 |
C23H26BBrN2O3 |
|---|---|
分子量 |
469.2 g/mol |
IUPAC名 |
(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C23H26BBrN2O3/c1-22(2)23(3,4)30-24(29-22)12-18-16-10-14(13-26)6-9-20(16)27-21(18)17-11-15(28-5)7-8-19(17)25/h6-11,18,21,27H,12H2,1-5H3/t18-,21-/m1/s1 |
InChIキー |
IGXPTURCTURKOW-WIYYLYMNSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C=C3)C#N)C4=C(C=CC(=C4)OC)Br |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C=C3)C#N)C4=C(C=CC(=C4)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)



![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)
